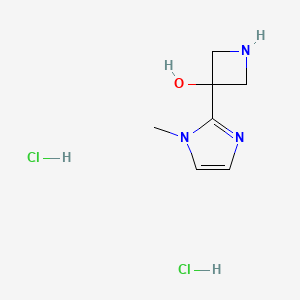

3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol dihydrochloride

Description

3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol dihydrochloride is a chemical compound with the molecular formula C8H13N3O It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms

Properties

IUPAC Name |

3-(1-methylimidazol-2-yl)azetidin-3-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O.2ClH/c1-10-3-2-9-6(10)7(11)4-8-5-7;;/h2-3,8,11H,4-5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJGDMMQHGHUCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2(CNC2)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089257-66-7 | |

| Record name | 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol dihydrochloride typically involves the reaction of 1-methyl-1H-imidazole with azetidin-3-ol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds related to imidazole derivatives, including 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol dihydrochloride, exhibit significant antimicrobial properties. A study evaluated various imidazole derivatives for their effectiveness against bacterial strains, demonstrating that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria effectively. The mechanism often involves interference with bacterial enzyme systems, which are crucial for cell wall synthesis and metabolic functions .

Anticancer Potential

In addition to antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that imidazole derivatives can induce apoptosis in cancer cells and exhibit cytotoxic effects against various cancer cell lines. For instance, molecular docking studies have suggested that these compounds interact with key proteins involved in cancer cell proliferation and survival pathways .

Case Studies and Research Findings

Several studies highlight the promising applications of 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol dihydrochloride:

- Antimicrobial Evaluation : A series of synthesized imidazole derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing zones of inhibition that indicate effective antimicrobial activity. The minimum inhibitory concentration (MIC) values were also determined, showcasing the potential for these compounds in treating bacterial infections .

- Cytotoxicity Assays : Research involving various cancer cell lines demonstrated that imidazole-containing compounds could significantly reduce cell viability. The study employed assays like MTT and colony formation to assess the cytotoxic effects, indicating that these compounds may serve as lead candidates for further anticancer drug development .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds to target proteins such as DNA gyrase and other enzymes critical in cancer progression. These studies help elucidate the mechanisms through which these compounds exert their biological effects .

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

1-methyl-1H-imidazole: A simpler imidazole derivative with similar chemical properties.

Azetidin-3-ol: The parent compound of the azetidine ring in 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol dihydrochloride.

Imidazole: The core structure of the compound, known for its wide range of chemical and biological activities.

Uniqueness

3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol dihydrochloride is unique due to the combination of the imidazole and azetidine rings, which imparts distinct chemical and biological properties.

Biological Activity

3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol dihydrochloride is a chemical compound characterized by its unique structure, which includes an imidazole ring and an azetidine moiety. Its molecular formula is C7H13Cl2N3O, with a molecular weight of 226.10 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

The biological activity of 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol dihydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the activity of proteins involved in critical cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has shown effectiveness against a range of bacterial and fungal pathogens. For instance, preliminary tests have demonstrated an inhibitory effect on Gram-positive and Gram-negative bacteria, as well as fungi, suggesting its potential use as an antimicrobial agent.

Anticancer Activity

Recent investigations have explored the anticancer potential of 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol dihydrochloride. In vitro studies have revealed that the compound can inhibit the proliferation of cancer cell lines, indicating its potential as a therapeutic agent in cancer treatment. The specific pathways affected by this compound are still under investigation, but preliminary data suggest involvement in apoptosis and cell cycle regulation.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol dihydrochloride had minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against tested pathogens, demonstrating its potential as a broad-spectrum antimicrobial agent.

- Cytotoxicity Against Cancer Cells : In a study involving human breast cancer cell lines (MCF-7), the compound exhibited IC50 values of approximately 15 µM, indicating significant cytotoxic effects that warrant further exploration for anticancer applications.

Comparative Biological Activity Table

| Biological Activity | Tested Pathogens/Cell Lines | IC50/MIC Values |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | MIC: 32 - 128 µg/mL |

| Antifungal | C. albicans | MIC: 64 µg/mL |

| Cytotoxicity | MCF-7 (breast cancer) | IC50: ~15 µM |

| Cytotoxicity | HeLa (cervical cancer) | IC50: ~20 µM |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol dihydrochloride, and how are key reaction parameters optimized?

- Methodological Answer : The synthesis typically involves cyclization of azetidine precursors followed by functionalization with a 1-methylimidazole moiety. For example, alkylation of azetidin-3-ol derivatives with 1-methylimidazole-2-carboxylic acid intermediates under basic conditions (e.g., K₂CO₃ in DMF) is a common approach . Yield optimization requires control of stoichiometry (1:1.2 molar ratio for imidazole derivatives), reaction temperature (60–80°C), and inert atmosphere (N₂/Ar). Post-synthesis, the dihydrochloride salt is precipitated using HCl gas or concentrated HCl in anhydrous ether .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR in D₂O or DMSO-d₆ to resolve imidazole and azetidine proton signals. The imidazole C2-H typically appears as a singlet at δ 6.8–7.2 ppm, while azetidine protons show complex splitting due to ring strain .

- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms purity ≥95%, with retention times calibrated against reference standards .

- Mass Spectrometry : ESI-MS in positive ion mode identifies the [M+H]⁺ and [M+2H-Cl]⁺ adducts, with exact mass matching theoretical values (e.g., C₇H₁₃Cl₂N₃O: 242.05 g/mol) .

Q. What purification strategies are effective for isolating this hygroscopic compound?

- Methodological Answer : Column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) removes unreacted precursors. For dihydrochloride salts, recrystallization from ethanol/ether (1:5 v/v) at –20°C improves purity. Due to hygroscopicity, post-purification handling requires a glovebox or desiccator with P₂O₅ .

Advanced Research Questions

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this hygroscopic dihydrochloride salt?

- Methodological Answer : Use slow vapor diffusion (e.g., ether into MeOH solution) in sealed capillaries under nitrogen. SHELXL or OLEX2 software refines crystal structures, with attention to chloride counterion placement. For hygroscopic samples, mount crystals in perfluoropolyether oil to prevent hydration .

Q. What strategies resolve contradictory NMR data, such as unexpected splitting or peak broadening?

- Methodological Answer :

- Variable Temperature (VT) NMR : Heating to 50°C reduces line broadening caused by slow proton exchange in the azetidine ring .

- 2D NMR (COSY, HSQC) : Assigns overlapping signals, particularly between imidazole C4/5-H and azetidine C2/4-H .

- Deuterated Solvent Screening : Use DMSO-d₆ for solubility issues; D₂O may enhance salt dissociation, complicating integration .

Q. How do dual hydrochloride counterions influence solubility and crystallization behavior?

- Methodological Answer : The dihydrochloride form increases aqueous solubility (e.g., >50 mg/mL in H₂O) but complicates organic solvent recrystallization. Mixed-solvent systems (e.g., H₂O/MeCN) balance solubility and crystallinity. Counterion effects are modeled via DFT to predict crystal packing motifs .

Q. What stability challenges arise during long-term storage, and how are they mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.